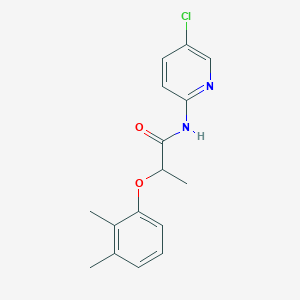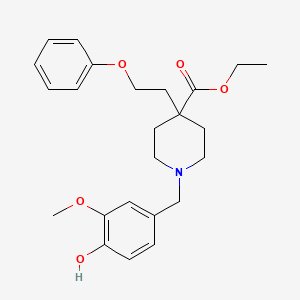
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide, also known as Pyridalyl, is a pesticide that belongs to the class of pyridinecarboxamides. It is used for controlling various insect pests in agriculture and horticulture. Pyridalyl is known for its selective action against certain insect species and its low toxicity to non-target organisms.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide acts by interfering with the nervous system of insects. It binds to the nicotinic acetylcholine receptor (nAChR) in the insect nervous system, leading to the disruption of nerve impulses and paralysis of the insect. N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has a selective action against certain insect species due to differences in the structure and function of their nAChRs.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing its persistence in the environment. N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has also been shown to have low toxicity to beneficial insects such as bees and natural enemies of pests.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has several advantages for use in lab experiments. It has a high level of purity and is readily available for purchase. It is also relatively stable and can be stored for long periods without significant degradation. However, N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has certain limitations for use in lab experiments. It is expensive compared to other insecticides, and its use requires specialized equipment and expertise.
Future Directions
There are several future directions for research on N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide. One area of research is the development of new formulations and delivery systems for N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide to improve its efficacy and reduce its environmental impact. Another area of research is the study of the molecular basis of N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide's selective action against certain insect species. This could lead to the development of new insecticides with similar selectivity. Finally, research is needed to evaluate the long-term effects of N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide on non-target organisms and the environment.
Synthesis Methods
The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,3-dimethylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide. The synthesis of N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has been extensively studied for its insecticidal properties and its potential use in pest management. It has been shown to be effective against a wide range of insect pests, including thrips, whiteflies, and leafhoppers. N-(5-chloro-2-pyridinyl)-2-(2,3-dimethylphenoxy)propanamide has also been tested for its efficacy in controlling insecticide-resistant populations of pests.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,3-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-5-4-6-14(11(10)2)21-12(3)16(20)19-15-8-7-13(17)9-18-15/h4-9,12H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAJSYMZBQMLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(2,3-dimethylphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)
![1-(hydroxymethyl)-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5120258.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-methoxybenzamide](/img/structure/B5120262.png)

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5120292.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)

![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)